1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine
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Overview
Description
1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group and a cyclopropyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The piperazine ring is then constructed, and the butan-2-yl group is added in the final steps.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized using hydrazine and a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.
Construction of the Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.
Addition of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using butyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-butan-2-yl-4-(5-phenyl-1H-pyrazol-3-yl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-butan-2-yl-4-(5-methyl-1H-pyrazol-3-yl)piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-butan-2-yl-4-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-3-11(2)17-6-8-18(9-7-17)14-10-13(15-16-14)12-4-5-12/h10-12H,3-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHDNTHRYNERQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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